2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Description
This compound features a benzamide core substituted with 2,4-dichloro and 5-(cyclopropylsulfamoyl) groups, coupled with an N-[3-(trifluoromethyl)phenyl] moiety. Its synthesis likely involves nucleophilic substitution and condensation reactions, similar to methods described for sulfonylbenzamide derivatives .
Properties
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N2O3S/c18-13-8-14(19)15(28(26,27)24-10-4-5-10)7-12(13)16(25)23-11-3-1-2-9(6-11)17(20,21)22/h1-3,6-8,10,24H,4-5H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHZJOMEJODGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131139 | |
| Record name | 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-62-8 | |
| Record name | 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889943-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.
Cyclopropylsulfamoylation: Attachment of the cyclopropylsulfamoyl group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, advanced purification techniques, and automation can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are typical.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related benzamide derivatives:
Key Observations:
Halogenation Patterns : The target compound’s 2,4-dichloro substitution contrasts with 4-chloro in the pyridinyl-sulfanyl analog and halogen-free flutolanil . Dichlorination may enhance electrophilic reactivity or binding to hydrophobic enzyme pockets.
Sulfonamide vs. Sulfanyl/Sulfonyl Groups: The cyclopropylsulfamoyl group in the target compound differs from the sulfanyl linker in and the sulfonyl groups in triazole derivatives . Sulfamoyl groups are known to improve solubility and target affinity in agrochemicals .
Trifluoromethyl Phenyl vs. Pyridine/Phenoxy: The N-[3-(trifluoromethyl)phenyl] group provides steric bulk and electron-withdrawing effects, similar to the trifluoromethylphenoxy group in diflufenican .
Biological Activity
The compound 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C14H13Cl2F3N2O2S
- Molecular Weight : 373.19 g/mol
- CAS Number : Not available in the provided sources.
The structure of the compound features a dichloro group, a trifluoromethyl group, and a cyclopropylsulfamoyl moiety, which contribute to its unique pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Inhibition Studies
Inhibition studies using molecular docking techniques have revealed that structurally related compounds may act as non-covalent inhibitors at active sites of enzymes . The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with enhanced binding affinity and selectivity towards biological targets.
Cytotoxicity and Selectivity
A study on related compounds indicated that many derivatives exhibited low cytotoxicity against eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable therapeutic index . The compound's structural characteristics may contribute to its selectivity and reduced cytotoxic effects.
Example 1: Structural Analogues
A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and evaluated for their biological activity. Among these, certain analogues demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 62.5 µM to 250 µM . Such findings highlight the potential of modifying substituents on the benzamide scaffold to enhance biological activity.
Example 2: Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with their targets. For example, the positioning of the cyclopropylsulfamoyl group may facilitate better interaction with enzyme active sites, leading to increased inhibition efficacy compared to other analogues lacking this moiety .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | MIC (Mycobacterium tuberculosis) |
|---|---|---|---|
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 27.0 | 58.0 | 125 |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 38.6 | Not reported | 250 |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data not yet determined or available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
